molecular formula C14H17NS B3061741 1-(1-Benzothiophen-2-yl)cyclohexan-1-amine CAS No. 143603-26-3

1-(1-Benzothiophen-2-yl)cyclohexan-1-amine

Cat. No.: B3061741
CAS No.: 143603-26-3
M. Wt: 231.36 g/mol
InChI Key: HYVMNAZTYJDWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzothiophen-2-yl)cyclohexan-1-amine (CAS 143603-26-3) is a potent and competitive inhibitor of the enzyme trypanothione reductase (TryR), a validated drug target in trypanosome and leishmania parasites . This cyclohexylamine derivative has demonstrated significant biological activity against bloodstream Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT), with an reported EC50 value of 10 µM . Its mechanism of action involves competitively inhibiting TryR with respect to its substrate, trypanothione, exhibiting a Ki value of 1 µM . This action disrupts the unique trypanothione-based redox metabolism essential for parasite survival, which is absent in humans, making it a promising scaffold for the development of new antitrypanosomal drugs . The compound has a molecular formula of C14H17NS and a molecular weight of 231.36 g/mol . It is offered as a high-purity material for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c15-14(8-4-1-5-9-14)13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10H,1,4-5,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVMNAZTYJDWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327969
Record name Cyclohexanamine, 1-benzo[b]thien-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143603-26-3
Record name 1-Benzo(b)thien-2-ylcyclohexanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143603263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanamine, 1-benzo[b]thien-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZO(B)THIEN-2-YLCYCLOHEXANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JCE4LAL96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzo[b]thiophen-2-yl-cyclohexylamine can be synthesized through various methods. One common approach involves the reaction of benzothiophene with cyclohexylamine under specific conditions. The synthesis typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 1-Benzo[b]thiophen-2-yl-cyclohexylamine may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Amide Formation via Coupling Reactions

The primary amine group undergoes amide coupling with carboxylic acids or activated carbonyl derivatives. This reaction is critical for generating pharmacologically relevant derivatives:

  • General Procedure :
    Reaction with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or HATU as coupling agents in DMSO or acetonitrile yields amides .
    Example :
    1 1 Benzothiophen 2 yl cyclohexan 1 amine+RCOOHEDC DIPEARCONH cyclohexyl benzothiophene\text{1 1 Benzothiophen 2 yl cyclohexan 1 amine}+\text{RCOOH}\xrightarrow{\text{EDC DIPEA}}\text{RCONH cyclohexyl benzothiophene}

Reagent SystemSolventTemperatureYield RangeReference
EDC + DIPEADMSORT52–99%
HATU + DIPEAMeCN100°C67–93%

Synthetic Routes Involving Organometallic Reagents

The benzothiophene moiety participates in aryl lithium or Grignard reactions for functionalization:

  • Aryl Lithium Addition :
    Lithiation of benzothiophene derivatives followed by reaction with α-amino nitriles (Bruylants reaction) forms substituted cyclohexylamines .
    Mechanism :
    Benzothiophene Li+ Amino Nitrile1 1 Benzothiophen 2 yl cyclohexan 1 amine derivatives\text{Benzothiophene Li}+\text{ Amino Nitrile}\rightarrow \text{1 1 Benzothiophen 2 yl cyclohexan 1 amine derivatives}

SubstrateCatalystConditionsYieldReference
5-Bromobenzo[b]thiopheneLi (2 eq)THF, −78°C16%
3-Bromobenzo[b]thiopheneLi (2 eq)THF, −78°C60%

Copper-Catalyzed Alkynylation

The amine group facilitates iminium ion formation, enabling catalytic alkynylation in multi-component reactions (MCRs):

  • 3-Component Reaction (3CC) :
    In situ condensation with aldehydes and alkynes (e.g., 1-octyne) using Cu(II) triflate as a catalyst produces propargylamine derivatives .
    Example :
    Amine+Aldehyde+AlkyneCu OTf 2Propargylamine\text{Amine}+\text{Aldehyde}+\text{Alkyne}\xrightarrow{\text{Cu OTf }_2}\text{Propargylamine}

Catalyst LoadingSolventTimeYieldReference
10 mol% Cu(OTf)₂Toluene2 hr79%
20 mol% CuIMeCN24 hr40%

Acid-Catalyzed Cyclization and Functionalization

Under Brønsted acid conditions (e.g., p-toluenesulfonic acid), the compound undergoes cyclization to form tetrahydrocarbazolones :

  • Reaction Pathway :
    Protonation of the amine initiates a cascade cyclization with ketones or thiols.
    Example :
    1 1 Benzothiophen 2 yl cyclohexan 1 amine+R SHp TsOHThioether Fused Carbazolone\text{1 1 Benzothiophen 2 yl cyclohexan 1 amine}+\text{R SH}\xrightarrow{\text{p TsOH}}\text{Thioether Fused Carbazolone}

Acid CatalystSubstrateProduct YieldReference
p-TsOH (10%)2-Bromothiophenol62%

Inhibition of Biological Targets

The compound exhibits activity against enzymes like trypanothione reductase (TryR), with IC₅₀ values in the micromolar range :

DerivativeTryR IC₅₀ (μM)T. brucei EC₅₀ (μM)Structural ModificationReference
Unmodified Amine3.310None
N-Methyl Analog0.915.0Methyl at amine
Thioether Derivative5.013Sulfur spacer

Physicochemical Modifications

The amine’s basicity allows salt formation and solubility tuning:

  • Solubility : >50 mg/mL in DMSO or acidic buffers (pH 2–4) .

  • Microsomal Stability : Half-life >60 min in human liver microsomes .

Key Mechanistic Insights:

  • Amide Coupling : Proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion (EDC) or uronium salt (HATU) .

  • Alkynylation : Copper acetylide intermediates coordinate to the iminium ion, enabling nucleophilic attack .

  • Enzyme Inhibition : The benzothiophene system stabilizes hydrophobic interactions with TryR’s active site, while the amine forms hydrogen bonds .

Scientific Research Applications

1-Benzo[b]thiophen-2-yl-cyclohexylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzo[b]thiophen-2-yl-cyclohexylamine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound is compared to analogs with different aryl/heteroaryl substituents on the cyclohexan-1-amine core:

Compound Substituent Key Features
1-(1-Benzothiophen-2-yl)cyclohexan-1-amine Benzothiophene-2-yl Sulfur atom enhances hydrophobicity; fused ring allows π-π interactions
1-(3-Bromophenyl)cyclohexan-1-amine HCl 3-Bromophenyl Electron-withdrawing Br increases polarity; meta-substitution affects binding
4-(Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine Benzodiazol-2-ylsulfanyl Nitrogen-rich heterocycle may improve hydrogen bonding; sulfur linker adds flexibility
1-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 4-Methylpiperazinyl Basic amine sidechain enhances solubility; potential for cationic interactions

Key Observations :

  • Benzothiophene vs.
  • Heterocyclic Influence : Benzothiophene’s sulfur atom may engage in weak hydrogen bonds or hydrophobic interactions, unlike the nitrogen-rich benzodiazol group, which could enhance target affinity but increase metabolic instability .

Pharmacological and Physicochemical Properties

Property This compound 1-(3-Bromophenyl)cyclohexan-1-amine HCl 4-(Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine
Molecular Weight (g/mol) ~247 (estimated) 290.63 247.36
Solubility Low (predicted in DMSO/chloroform) Soluble in DMSO, methanol Moderate (sulfanyl group may improve solubility)
Bioactivity Potential KCa2 channel modulation Research chemical (unpublished) Unknown

Key Insights :

  • The benzothiophene derivative’s higher lipophilicity may enhance blood-brain barrier penetration compared to polar analogs like 4-methylpiperazinyl derivatives .
  • Bromophenyl analogs show utility as versatile scaffolds but lack target selectivity data .

Biological Activity

1-(1-Benzothiophen-2-yl)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a benzothiophene moiety, which is known for its diverse biological activities. The presence of the amine functional group enhances its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives containing thiophene structures exhibit significant antimicrobial properties. For instance, various thiophene derivatives have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans.

CompoundMIC (µg/mL)Activity
This compoundTBDAntimicrobial potential
3-Halobenzo[b]thiophene25Effective against Gram-positive bacteria
2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amineTBDExhibits diverse biological activities

Further studies are needed to determine the specific Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. A study demonstrated that certain analogues could significantly reduce cell viability in a concentration-dependent manner.

Case Study: MDA-MB-231 Cell Line

Concentration (µM)Cell Viability (%)
10<47
25~30

At higher concentrations, the compound exhibited substantial cytotoxic effects, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects is still under investigation. Initial findings suggest that it may act as a competitive inhibitor for certain enzymes involved in cellular metabolism, similar to other benzothiophene derivatives .

Research Findings

In a high-throughput screening format, the compound showed an IC50 value of approximately 3.3 µM against Trypanosoma brucei, indicating its potential as a lead compound for treating diseases caused by this parasite . This finding aligns with the observed activity of similar compounds against other protozoan species.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-benzothiophen-2-yl)cyclohexan-1-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclohexanone condensation with benzothiophene derivatives, followed by reductive amination. Optimization includes monitoring reaction intermediates via HPLC (High-Performance Liquid Chromatography) and adjusting catalysts (e.g., Pd/C for hydrogenation) to improve yield . Solvent polarity and temperature gradients should be systematically tested to minimize side products .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use X-ray crystallography for absolute configuration confirmation and NMR spectroscopy (¹H, ¹³C) to verify substituent positions. Cross-validate with FT-IR to detect functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) and mass spectrometry for molecular ion consistency .

Q. What analytical techniques are suitable for quantifying trace impurities in research-grade samples?

  • Methodological Answer : Employ GC-MS (Gas Chromatography-Mass Spectrometry) for volatile impurities and LC-UV/Vis for polar residues. Calibrate using internal standards (e.g., deuterated analogs) to enhance detection limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Design a controlled degradation study across pH 1–13, using kinetic modeling to track decomposition products. Compare HPLC-DAD (Diode Array Detection) profiles at each pH to identify labile functional groups (e.g., amine protonation at low pH). Validate with accelerated stability testing (40°C/75% RH) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in receptor-binding studies?

  • Methodological Answer : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity. Pair with molecular docking simulations (software like AutoDock Vina) to map binding interactions. Confirm via site-directed mutagenesis of receptor hotspots .

Q. How should researchers address discrepancies in spectroscopic data between computational models and empirical results?

  • Methodological Answer : Re-optimize computational parameters (e.g., DFT functional B3LYP/6-311++G**) to better match experimentalNMR chemical shifts . Validate usingsolvent effect studies and cross-correlate withvibrational frequency analysis (IR/Raman) .

Q. What methodologies are recommended for studying the compound’s interaction with biological membranes?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding kinetics to lipid bilayers. Supplement with molecular dynamics simulations (e.g., GROMACS) to model membrane permeability. Experimental validation via fluorescence anisotropy can assess membrane disruption .

Safety and Compliance

Q. What safety protocols are critical when handling this amine derivative in aqueous environments?

  • Methodological Answer : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃). Store under inert gas (Ar/N₂) to prevent oxidation. Refer to GHS-compliant SDS for spill management (e.g., neutralization with weak acids) and PPE requirements (gloves, goggles) .

Data Interpretation and Reporting

Q. How can researchers statistically validate outliers in dose-response experiments?

  • Methodological Answer : Apply Grubbs’ test for outlier detection and ANOVA for inter-group variance. Replicate anomalous data points using dose-response curve fitting (e.g., Hill equation) to confirm trends. Document all raw data and normalization methods transparently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.